3-Isobutyl-1-methylxanthine

Übersicht

Beschreibung

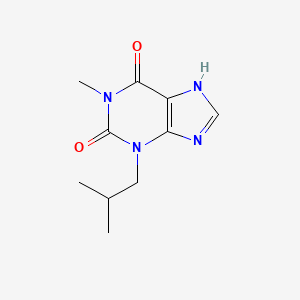

3-Isobutyl-1-methylxanthine, commonly known as IBMX, is a methylxanthine derivative. It is a competitive non-selective phosphodiesterase inhibitor that raises intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This compound is widely used in scientific research due to its ability to modulate various cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Isobutyl-1-methylxanthine can be synthesized through several methods. One common method involves the alkylation of theobromine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Isobutyl-1-methylxanthin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Xanthinderivate zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um reduzierte Xanthinderivate zu ergeben.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Xanthinderivate ergeben, während die Substitution eine Vielzahl substituierter Xanthine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Adipocyte Differentiation

One of the notable applications of IBMX is in the differentiation of 3T3-L1 preadipocytes into adipocytes. Prolonged exposure to IBMX has been shown to significantly enhance the efficiency of this differentiation process. In a study, 3T3-L1 cells treated with IBMX demonstrated a marked increase in adipogenic differentiation by day 15 compared to controls lacking IBMX treatment .

Insulin Secretion Enhancement

IBMX has also been utilized to study insulin secretion mechanisms. In cultured pancreatic islets from neonatal rats, IBMX promoted glucose-mediated insulin release. The addition of IBMX increased total insulin recovery by approximately 50% after eight days of culture . This suggests its potential role in enhancing beta-cell function and insulin sensitivity.

Cardiovascular Research

Research indicates that chronic exposure to IBMX can increase alpha-1-adrenergic receptor sensitivity and density in smooth muscle cells. This enhancement leads to improved contractile responses to norepinephrine, which may have implications for understanding vascular smooth muscle function and developing treatments for cardiovascular diseases .

| Study | Cell Type | Treatment | Outcome |

|---|---|---|---|

| DDT1-MF2 Smooth Muscle Cells | Chronic IBMX exposure | Increased adrenergic receptor sensitivity |

Cancer Research

In cancer research, IBMX has been shown to inhibit skin papilloma development in mice when applied topically prior to promotion with tumorigenic agents. This effect was dose-dependent and highlights its potential as an anti-carcinogenic agent .

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| Mouse Skin Carcinogenesis Model | Topical IBMX + TPA | Reduced papilloma formation by 78% |

Neurobiology

In neurobiology, IBMX has been found to inhibit sustained calcium currents in neuronal and endocrine cells independently of cAMP levels. This property suggests its utility in studying calcium signaling pathways and their implications in various neurological disorders .

Melanogenesis Studies

IBMX is also employed in melanogenesis research as a positive control due to its ability to induce melanin production in melanocytes . This application is significant for studies focused on pigmentation disorders and skin biology.

Summary of Findings

The diverse applications of this compound underscore its importance as a research tool across multiple scientific domains:

- Adipocyte Differentiation: Enhances the conversion of preadipocytes to adipocytes.

- Insulin Secretion: Promotes insulin release from pancreatic islets.

- Cardiovascular Effects: Increases adrenergic receptor sensitivity.

- Anti-Cancer Properties: Inhibits skin tumor development.

- Neurobiology: Modulates calcium signaling pathways.

Wirkmechanismus

3-Isobutyl-1-methylxanthine exerts its effects primarily by inhibiting phosphodiesterases, which are enzymes responsible for the breakdown of cAMP and cGMP. By inhibiting these enzymes, this compound increases the levels of cAMP and cGMP within cells, leading to the activation of protein kinase A (PKA) and other downstream signaling pathways. This results in various cellular effects, including increased differentiation, decreased proliferation, and induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

3-Isobutyl-1-methylxanthin ähnelt anderen Methylxanthinderivaten wie Koffein, Theophyllin und Theobromin. Es besitzt jedoch einzigartige Eigenschaften, die es besonders nützlich in der Forschung machen:

Koffein: Während Koffein ein bekanntes Stimulans ist, ist 3-Isobutyl-1-methylxanthin ein potenterer Phosphodiesterase-Inhibitor.

Theophyllin: Theophyllin wird hauptsächlich wegen seiner bronchodilatatorischen Wirkungen eingesetzt, während 3-Isobutyl-1-methylxanthin eher für seine Forschungsanwendungen verwendet wird.

Theobromin: Theobromin hat milde stimulierende Wirkungen, aber 3-Isobutyl-1-methylxanthin ist effektiver bei der Modulation von cAMP- und cGMP-Spiegeln

Ähnliche Verbindungen

- Koffein

- Theophyllin

- Theobromin

3-Isobutyl-1-methylxanthin zeichnet sich durch seine höhere Potenz und sein breiteres Anwendungsspektrum in der wissenschaftlichen Forschung aus.

Biologische Aktivität

3-Isobutyl-1-methylxanthine (IBMX) is a methylxanthine derivative known for its significant biological activities, particularly as a phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist. This article delves into its mechanisms of action, effects on various biological systems, and relevant research findings.

Phosphodiesterase Inhibition:

IBMX acts as a competitive non-selective inhibitor of phosphodiesterases, particularly affecting the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, IBMX raises intracellular cAMP levels, which activates protein kinase A (PKA) and influences numerous cellular processes including inflammation and immune responses. The IC50 values for IBMX range from 2 to 50 µM, indicating its potency in elevating cAMP levels without affecting PDE8 or PDE9 activity .

Adenosine Receptor Antagonism:

In addition to its role as a PDE inhibitor, IBMX also functions as a nonselective antagonist of adenosine receptors. This dual action contributes to its diverse biological effects, including modulation of neurotransmitter release and cellular signaling pathways .

1. Impact on Skin Carcinogenesis

Research has demonstrated that IBMX can significantly inhibit the promotion of skin papillomas in mouse models. In a study using a two-step skin carcinogenesis model, topical application of IBMX prior to treatment with tumor promoters reduced the number of papillomas by 78%, showcasing its potential as a chemopreventive agent .

2. Adipocyte Differentiation

IBMX has been shown to enhance the differentiation efficiency of 3T3-L1 preadipocytes into adipocytes. Prolonged exposure to IBMX during the differentiation process resulted in significantly increased lipid accumulation and expression of adipogenic markers compared to controls lacking IBMX .

3. Calcium Current Modulation

In neuronal and endocrine cells, IBMX inhibits sustained calcium currents independently of cAMP pathways. This effect was observed using whole-cell patch-clamp techniques in GH3 pituitary cells, where IBMX increased the inactivation rate of calcium currents without altering activation voltages .

4. Adrenergic Receptor Modulation

Chronic exposure to IBMX has been linked to increased sensitivity and density of alpha-1-adrenergic receptors in smooth muscle cells. This enhancement leads to amplified responses to norepinephrine, suggesting potential applications in cardiovascular research .

Research Findings Summary

Case Studies

Several case studies highlight the therapeutic potential of IBMX:

- Case Study on Skin Cancer Prevention: In experiments involving mice treated with TPA (12-O-tetradecanoylphorbol-13-acetate) alongside IBMX, researchers noted a marked decrease in tumor formation, suggesting that IBMX may play a role in cancer prevention strategies.

- Adipogenesis Enhancement Study: A protocol utilizing IBMX for differentiating adipocytes showed that cells treated with IBMX exhibited superior growth and differentiation metrics compared to standard protocols, indicating its utility in metabolic research.

Eigenschaften

IUPAC Name |

1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-6(2)4-14-8-7(11-5-12-8)9(15)13(3)10(14)16/h5-6H,4H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIXJSLKIYYUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040549 | |

| Record name | Isobutylmethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28822-58-4 | |

| Record name | 3-Isobutyl-1-methylxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28822-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-isobutylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028822584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-isobutyl-1-methyl-7H-xanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 28822-58-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutylmethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydro-3-isobutyl-1-methyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLMETHYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBT296U68M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of IBMX?

A1: IBMX is a non-selective phosphodiesterase (PDE) inhibitor. [, , ] This means it prevents the breakdown of cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), within cells. [, , ]

Q2: How does IBMX affect intracellular cAMP and cGMP levels?

A2: By inhibiting PDEs, IBMX prevents the hydrolysis of cAMP and cGMP, leading to their accumulation within cells. [, , ] This elevation in cyclic nucleotide levels can have a wide range of downstream effects depending on the cell type and specific signaling pathways involved.

Q3: Can IBMX affect both cAMP and cGMP signaling pathways simultaneously?

A3: Yes. While IBMX is a non-selective PDE inhibitor, research shows it can differentially affect cAMP and cGMP levels depending on the cell type and experimental conditions. For example, in canine trachealis, IBMX preferentially inhibits the PDEs responsible for cAMP hydrolysis compared to those responsible for cGMP hydrolysis. []

Q4: What are some downstream effects of IBMX-mediated increases in cAMP?

A4: Increased cAMP levels can lead to various physiological effects. These include:

- Inhibition of smooth muscle contraction: IBMX, through increased cAMP, activates BK channels leading to smooth muscle relaxation, as observed in guinea pig urinary bladder. []

- Insulin release: IBMX elevates cAMP levels in pancreatic beta cells, which contributes to insulin secretion, although the exact mechanism is complex and may involve intracellular calcium. [, , ]

- Adipocyte differentiation: IBMX is a crucial component in inducing 3T3-L1 fibroblast differentiation into adipocytes, primarily through its effect on cAMP levels and subsequent activation of downstream signaling pathways. [, ]

Q5: What are some downstream effects of IBMX-mediated increases in cGMP?

A5: Increased cGMP can have various physiological effects, including:

- Modulation of ion channel activity: IBMX's inhibition of cGMP-specific PDEs can modulate ion channel activity, contributing to its effects on cellular excitability. []

Q6: What is the molecular formula and weight of IBMX?

A6: The molecular formula of IBMX is C7H14N4O2, and its molecular weight is 194.22 g/mol.

Q7: Are there any specific considerations regarding the stability of IBMX in different solvents or storage conditions?

A7: While the provided research doesn't delve into specific stability studies, it's generally important to consider the stability of any compound under different conditions. Factors like temperature, pH, light exposure, and the presence of oxidizing or reducing agents can influence a compound's stability over time. Consulting the compound's safety data sheet and conducting appropriate stability tests are recommended for specific applications.

Q8: Does IBMX have any known catalytic properties?

A8: IBMX itself is not known to have direct catalytic properties. Its primary mechanism involves the inhibition of enzymatic activity (PDEs), rather than directly catalyzing a chemical reaction.

Q9: How does the isobutyl group of IBMX contribute to its activity?

A9: While the provided research doesn't directly address the SAR of IBMX, the structure of the isobutyl group likely influences its binding affinity to PDEs. Modifications to this group could potentially alter its potency, selectivity for different PDE isoforms, or even introduce novel interactions.

Q10: What are some potential strategies for improving the stability, solubility, or bioavailability of IBMX?

A10: While not specifically discussed in the research provided, general strategies for enhancing drug properties include:

Q11: Are there specific safety considerations or regulatory guidelines for handling and using IBMX in a research setting?

A11: Yes, like all laboratory chemicals, IBMX should be handled with appropriate safety precautions. Always consult the compound's Safety Data Sheet (SDS) for specific information on hazards, handling, storage, and disposal.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of IBMX?

A12: While the research doesn't provide detailed ADME data, the observation that orally administered IBMX affects retinal morphology in lizards suggests it is absorbed and distributed systemically. [, ] More detailed PK studies would be needed to fully understand its ADME profile.

Q13: Has IBMX demonstrated efficacy in any specific in vitro or in vivo models?

A13: Yes, the research highlights several examples of IBMX efficacy:

- Inhibition of neointimal hyperplasia: Local delivery of IBMX reduced neointimal proliferation in a rat carotid balloon injury model. []

- Inhibition of tumor promotion: IBMX, when topically applied, inhibited tumor formation in a two-stage skin carcinogenesis mouse model. []

- Protection of pancreatic beta cells: IBMX protected the beta-cell line, RINm5F, from palmitate-induced apoptosis. []

Q14: What are the known toxicological effects of IBMX?

A14: While IBMX is widely used in research, it's crucial to recognize its potential toxicity. High doses of IBMX have been linked to photoreceptor degeneration in animal models, highlighting the importance of careful dose selection. [, ]

Q15: What analytical techniques are commonly used to study IBMX?

A15: Several techniques are mentioned in the research to study the effects of IBMX:

- Radioligand binding assays: These were used to determine the density of alpha-1-adrenergic receptors in smooth muscle cells. []

- Short-circuit current (I(SC)) technique: This electrophysiological technique was used to measure ion transport across epithelial tissues, such as porcine distal airway epithelium. []

- Isometric tension recordings: This technique was used to assess the contractile properties of smooth muscle tissues, like the guinea pig urinary bladder, in response to IBMX and other agents. []

- Perifusion experiments: This technique allows for dynamic measurement of insulin release from pancreatic islets in response to secretagogues, including IBMX. [, ]

Q16: Is there any information on the environmental fate and potential impact of IBMX?

A16: The research primarily focuses on IBMX's pharmacological effects. Investigating its environmental fate, including its persistence, degradation pathways, and potential effects on aquatic or terrestrial organisms, would be important to assess its overall environmental impact.

Q17: What is the solubility of IBMX in commonly used solvents?

A17: The research doesn't specify IBMX's solubility in various solvents. Solubility data is essential for designing formulations and understanding its behavior in different biological and experimental settings.

Q18: What measures are typically taken to ensure the quality and consistency of IBMX used in research?

A18: Reputable chemical suppliers typically provide information on purity and quality control measures. Researchers often use analytical techniques like HPLC or NMR to verify the purity of IBMX before conducting experiments.

Q19: Are there any known interactions between IBMX and drug transporters?

A19: The research does not provide information on IBMX and drug transporter interactions. Investigating potential interactions with transporters like P-glycoprotein (P-gp) or multidrug resistance-associated proteins (MRPs) could be relevant for understanding its absorption, distribution, and elimination.

Q20: Can IBMX induce or inhibit drug-metabolizing enzymes?

A20: While the provided research doesn't directly address this aspect, it's a crucial consideration for potential drug interactions. Investigating whether IBMX induces or inhibits cytochrome P450 enzymes (CYPs) or other metabolizing enzymes would be important for understanding its potential to alter the pharmacokinetics of co-administered drugs.

Q21: What is known about the biocompatibility and biodegradability of IBMX?

A21: The research focuses on the pharmacological aspects of IBMX. Further studies are needed to fully understand its biocompatibility and biodegradability, particularly if it were to be considered for therapeutic applications.

Q22: Are there any known alternatives to IBMX with similar biological activities?

A22: Yes, several other PDE inhibitors exist, some with more selectivity for specific PDE isoforms. The choice of an alternative would depend on the specific research question and the desired downstream effects. For instance, rolipram is a more selective PDE4 inhibitor, while sildenafil is a selective PDE5 inhibitor. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.